![molecular formula C12H9ClO2S B13861601 [4-Chloro-2-(3-thienyl)phenyl]acetic acid](/img/structure/B13861601.png)
[4-Chloro-2-(3-thienyl)phenyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Chloro-2-(3-thienyl)phenyl]acetic acid: is an organic compound that features a phenyl ring substituted with a chlorine atom and a thienyl group, along with an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(3-thienyl)phenyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3-thiophenecarboxaldehyde.
Formation of Intermediate: These starting materials undergo a condensation reaction to form an intermediate compound.
Acetic Acid Introduction: The intermediate is then subjected to a reaction with acetic anhydride in the presence of a catalyst to introduce the acetic acid moiety.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and acetic acid introduction reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-Chloro-2-(3-thienyl)phenyl]acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Compounds with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry:
Catalysis: [4-Chloro-2-(3-thienyl)phenyl]acetic acid is used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology:
Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: Research is ongoing to explore its potential as a therapeutic agent for treating certain diseases.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with unique properties.
Mécanisme D'action
Molecular Targets and Pathways: The mechanism of action of [4-Chloro-2-(3-thienyl)phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved.
Comparaison Avec Des Composés Similaires
[4-Chloro-2-(3-thienyl)phenyl]propionic acid: Similar structure but with a propionic acid moiety.
[4-Chloro-2-(3-thienyl)phenyl]butyric acid: Contains a butyric acid moiety instead of acetic acid.
Uniqueness:
Structural Features: The presence of both a chlorine atom and a thienyl group on the phenyl ring, along with the acetic acid moiety, makes [4-Chloro-2-(3-thienyl)phenyl]acetic acid unique.
Reactivity: Its reactivity profile differs from similar compounds due to the specific arrangement of functional groups.
Propriétés
Formule moléculaire |
C12H9ClO2S |
|---|---|
Poids moléculaire |
252.72 g/mol |
Nom IUPAC |
2-(4-chloro-2-thiophen-3-ylphenyl)acetic acid |
InChI |
InChI=1S/C12H9ClO2S/c13-10-2-1-8(5-12(14)15)11(6-10)9-3-4-16-7-9/h1-4,6-7H,5H2,(H,14,15) |
Clé InChI |
HMXOHJUWYQLINQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=CSC=C2)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




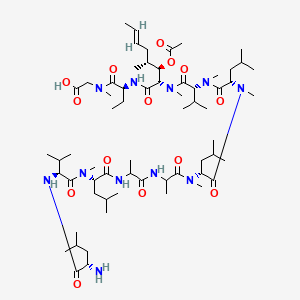
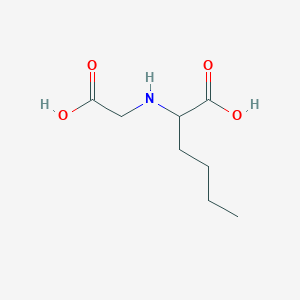
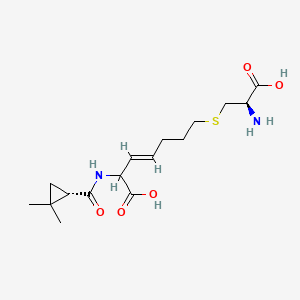
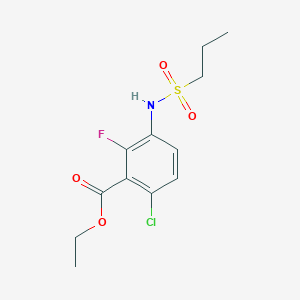
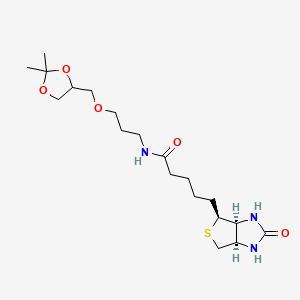
![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S)-15-[3-[tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B13861544.png)

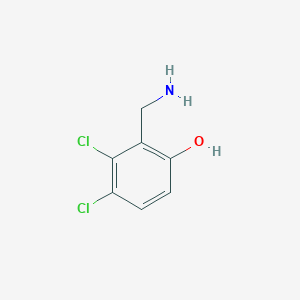
![5,12-dimethyl-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B13861561.png)
![[(2R,3S,4S,5S,6R)-6-[[(3Z,5Z,8S,9Z,11S,12R,13Z,15Z,18S)-11-ethyl-8-hydroxy-18-[(1R)-1-hydroxyethyl]-9,13,15-trimethyl-2-oxo-12-[(2R,3R,4R,5R)-3,4,5-trihydroxy-6,6-dimethyloxan-2-yl]oxy-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate](/img/structure/B13861562.png)
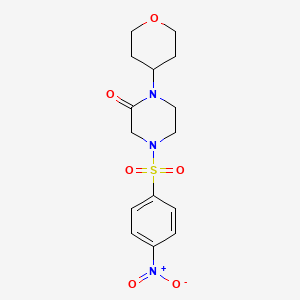
![6,6',7,7'-Tetrakis(2-methoxyethoxy)-4H-[3,4'-biquinazolin]-4-one](/img/structure/B13861593.png)
